3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide
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Overview
Description
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and a benzo[c][1,2,5]thiadiazole moiety, which is often associated with electronic properties.
Preparation Methods
The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinazolinone core, followed by the introduction of the benzo[c][1,2,5]thiadiazole moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the benzo[c][1,2,5]thiadiazole moiety, potentially altering its electronic properties.
Substitution: Both the quinazolinone and benzo[c][1,2,5]thiadiazole moieties can participate in substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Its electronic properties make it useful in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone core may inhibit certain enzymes or bind to specific receptors, while the benzo[c][1,2,5]thiadiazole moiety can influence the compound’s electronic properties, affecting its overall activity. The pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and benzo[c][1,2,5]thiadiazole-containing molecules. What sets 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide apart is its unique combination of these two moieties, which can result in distinct biological and electronic properties. Other similar compounds may include:
- Quinazolinone derivatives with different substituents.
- Benzo[c][1,2,5]thiadiazole derivatives with varying functional groups.
This compound’s unique structure allows for a wide range of applications and makes it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-13-10-17-18(24(3)30(28,29)23(17)2)11-16(13)22-19(26)8-9-25-12-21-15-7-5-4-6-14(15)20(25)27/h4-7,10-12H,8-9H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPJCAQYCULUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CCN3C=NC4=CC=CC=C4C3=O)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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